molecular formula C10H20O5 B1581996 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol CAS No. 5416-55-7

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Cat. No. B1581996
CAS RN: 5416-55-7
M. Wt: 220.26 g/mol
InChI Key: ICVIFRMLTBUBGF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, also known as (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, or 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol, is an organic compound . Its empirical formula is C10H20O5 and it has a molecular weight of 220.26 .


Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol consists of 10 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The SMILES string representation of its structure is OCC1(CO)CCCC(CO)(CO)C1O .


Physical And Chemical Properties Analysis

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a solid substance . It has a melting point range of 123-127 °C . The compound is white to light yellow in color and can appear as powder, crystals, solid, or chunks .

Scientific Research Applications

Synthesis of Phospholipids

The compound 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol serves as a basis for synthesizing unique thio phospholipids and cationic ammonium amidophosphorus lipids. This synthesis approach is pivotal for producing model phospholipids using phosphorus-containing cyclic compounds (D. A. Predvoditelev et al., 2004).

Cluster Chemistry

This chemical has been utilized in creating structurally unique {Cu12} and {Fe8} cluster complexes. The compound acts as a polyalcohol ligand, offering pentadentate-anchoring points critical for coordination chemistry. These complexes demonstrate unprecedented core topologies and play a role in magnetic interactions (Po‐Heng Lin et al., 2011).

Star-Shaped Polyether-Polyols Synthesis

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol has been applied in the synthesis of novel star-shaped polyether-polyols (PEPOs), crucial for fabricating rigid cross-linked polyurethanes. The synthesized polyols have shown higher thermal stability compared to linear polyols, beneficial for producing materials with improved flame retardation properties (Z. Grobelny et al., 2018).

Metallophthalocyanines Synthesis

The compound is instrumental in synthesizing novel metallophthalocyanines with varied properties like electrochemical redox, electrocatalytic oxygen reducing, and volatile organic compounds sensing and adsorption. These properties are significant for applications in electrochromic devices and sensors (İpek Günay et al., 2018).

Nanoparticles and Nanoalloys Synthesis

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is used in the synthesis of ultra-small noble metal nanoparticles and bi-/tri-metallic nanoalloys. These nanoparticles have applications in catalysis and demonstrate high stability in aqueous solutions (J. L. Hueso et al., 2013).

N-Methylenation Reactions

The compound also finds use in N-methylenation reactions of arylamines, showcasing its reactivity and utility in organic synthesis (S. Panshina et al., 2020).

Hydrodeoxygenation of Lignin-Derived Phenols

This chemical aids in the hydrodeoxygenation of lignin-derived phenols to alkyl cyclohexanols, an important step in converting biomass into valuable chemical intermediates (Guangyue Xu et al., 2016).

Safety And Hazards

The compound is classified as a non-combustible solid . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound . It’s also advised to avoid dust formation and breathing in vapours, mist, or gas .

properties

IUPAC Name

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVIFRMLTBUBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(CO)CO)O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202506
Record name 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

CAS RN

5416-55-7
Record name 2,2,6,6-Tetramethylolcyclohexanol
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Record name 2,2,6,6-Tetramethylolcyclohexanol
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Record name MLS002637944
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Record name 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Record name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol
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Record name 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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